molecular formula C16H18BNO3 B1519954 (4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid CAS No. 913835-41-3

(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid

Cat. No. B1519954
CAS RN: 913835-41-3
M. Wt: 283.1 g/mol
InChI Key: JXQDQZJKWVFJKV-UHFFFAOYSA-N
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Description

“(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C16H18BNO3 . It has an average mass of 283.130 Da and a monoisotopic mass of 283.137970 Da . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBAs) serve as crucial binding ligands for saccharide recognition due to their ability to form complexes with saccharides. This property is utilized in optical sensors and materials science for detecting saccharides, demonstrating the importance of PBAs in creating responsive materials for biological and chemical sensors. A study by Mu et al. (2012) highlights the use of PBAs in modulating the optical properties of single-walled carbon nanotubes (SWNTs), showcasing their potential in developing advanced materials for sensing applications (Mu et al., 2012).

Glycoprotein Enrichment and Biological Applications

Boronic acids are instrumental in biomedical sciences, particularly in enriching glycoproteins, which are pivotal for biomarker research. Zhang et al. (2014) demonstrated an efficient method to synthesize boronic acid ligand-modified magnetic nanoparticles, offering a robust platform for glycoprotein enrichment. This approach underlines the utility of boronic acids in addressing challenges in biomedical and biotechnological fields, including drug delivery and biosensing (Zhang et al., 2014).

Molecular Interactions and Complex Formation

Phenylboronic acids interact with various biomolecules, forming complexes with significant implications in medicinal chemistry and materials science. Studies have revealed the complexation behavior of boronic acids with glycopyranosides and their potential in targeting cell-surface oligosaccharides, highlighting the versatility of boronic acids in developing receptors and sensors for biological applications (Bérubé et al., 2008; Dowlut & Hall, 2006).

Catalysis and Synthetic Applications

Boronic acids are recognized for their catalytic applications, enabling the transformation of hydroxy groups into useful products under mild conditions. The concept of boronic acid catalysis (BAC) illustrates the ability of boronic acids to activate carboxylic acids, alcohols, and saccharides, facilitating diverse organic reactions. This catalytic versatility is crucial for developing efficient synthetic strategies in organic chemistry (Hall, 2019).

Environmental and Sensing Technologies

Phenyl boronic acids also find applications in environmental sciences and sensing technologies. For instance, Kara et al. (2015) investigated the use of magnetic vinylphenyl boronic acid microparticles for Cr(VI) adsorption, demonstrating the potential of boronic acid-functionalized materials in environmental remediation and pollution control (Kara et al., 2015).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .

properties

IUPAC Name

[4-[benzyl(ethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO3/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)17(20)21/h3-11,20-21H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDQZJKWVFJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657066
Record name {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid

CAS RN

913835-41-3
Record name {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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